molecular formula C14H13ClN2O2 B12099826 4-Chloromethyl-2-phenyl-pyrimidine-5-carboxylic acid ethyl ester

4-Chloromethyl-2-phenyl-pyrimidine-5-carboxylic acid ethyl ester

Cat. No.: B12099826
M. Wt: 276.72 g/mol
InChI Key: VWSUARLZRWEHPI-UHFFFAOYSA-N
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Description

4-Chloromethyl-2-phenyl-pyrimidine-5-carboxylic acid ethyl ester is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloromethyl-2-phenyl-pyrimidine-5-carboxylic acid ethyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-phenylpyrimidine-5-carboxylic acid.

    Chloromethylation: The 2-phenylpyrimidine-5-carboxylic acid is then subjected to chloromethylation using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Esterification: The resulting 4-chloromethyl-2-phenylpyrimidine-5-carboxylic acid is esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid (H2SO4) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

4-Chloromethyl-2-phenyl-pyrimidine-5-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Substituted pyrimidine derivatives.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

Scientific Research Applications

4-Chloromethyl-2-phenyl-pyrimidine-5-carboxylic acid ethyl ester has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antiviral, and anticancer properties.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: Employed in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Chloromethyl-2-phenyl-pyrimidine-5-carboxylic acid ethyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary widely depending on the specific derivative or application.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylpyrimidine-5-carboxylic acid ethyl ester: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    4-Methyl-2-phenylpyrimidine-5-carboxylic acid ethyl ester:

Uniqueness

4-Chloromethyl-2-phenyl-pyrimidine-5-carboxylic acid ethyl ester is unique due to the presence of the chloromethyl group, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate for the synthesis of a wide range of derivatives with diverse applications.

Properties

Molecular Formula

C14H13ClN2O2

Molecular Weight

276.72 g/mol

IUPAC Name

ethyl 4-(chloromethyl)-2-phenylpyrimidine-5-carboxylate

InChI

InChI=1S/C14H13ClN2O2/c1-2-19-14(18)11-9-16-13(17-12(11)8-15)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3

InChI Key

VWSUARLZRWEHPI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1CCl)C2=CC=CC=C2

Origin of Product

United States

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